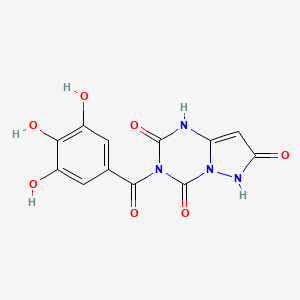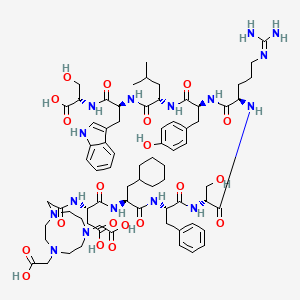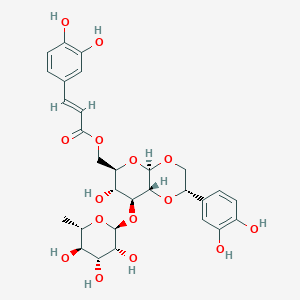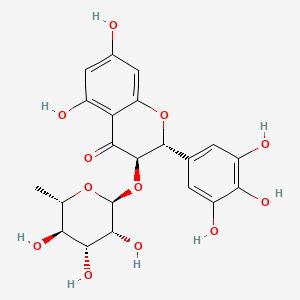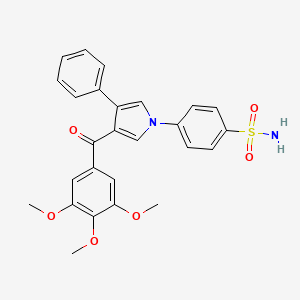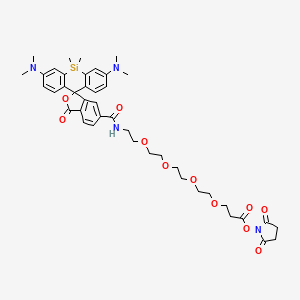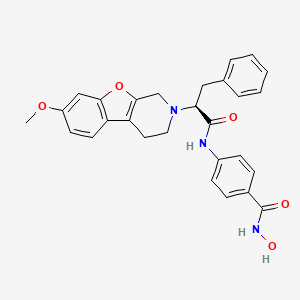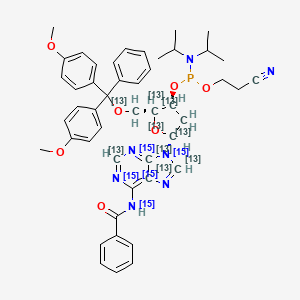
DMT-dA(bz) Phosphoramidite-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dA(bz) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is primarily used in the synthesis of DNA. The compound is a derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is significant in scientific research due to its stable isotope labeling, which aids in various analytical and synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-13C10,15N5 involves the protection of the exocyclic amine of deoxyadenosine with a benzoyl group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl group and diisopropylamine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity of the final product. The use of automated synthesizers and controlled environments helps in maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
DMT-dA(bz) Phosphoramidite-13C10,15N5 undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Substitution: The cyanoethyl group can be substituted under basic conditions to form the corresponding phosphate.
Deprotection: The DMT and benzoyl groups can be removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or methylamine in water.
Deprotection: Trichloroacetic acid for DMT removal and ammonium hydroxide for benzoyl group removal.
Major Products Formed
The major products formed from these reactions include the fully deprotected deoxyadenosine and its phosphate derivatives .
Aplicaciones Científicas De Investigación
DMT-dA(bz) Phosphoramidite-13C10,15N5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Helps in studying DNA-protein interactions and DNA replication mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of synthetic oligonucleotides for various applications .
Mecanismo De Acción
The compound exerts its effects by incorporating into DNA during synthesis. The labeled isotopes (carbon-13 and nitrogen-15) allow for precise tracking and quantification of the DNA molecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dC(bz) Phosphoramidite: Similar in structure but involves cytosine instead of adenine.
DMT-dG(ib) Phosphoramidite: Uses isobutyryl protection for guanine.
DMT-dT Phosphoramidite: Thymine-based phosphoramidite .
Uniqueness
DMT-dA(bz) Phosphoramidite-13C10,15N5 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. The benzoyl protection of the exocyclic amine also offers specific advantages in terms of stability and reactivity during DNA synthesis .
Propiedades
Fórmula molecular |
C47H52N7O7P |
|---|---|
Peso molecular |
871.8 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1 |
Clave InChI |
GGDNKEQZFSTIMJ-CZERUFHBSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
